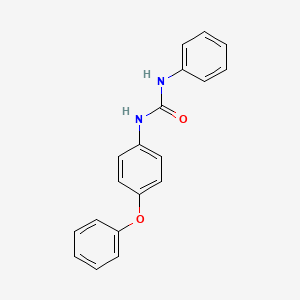

N-(4-phenoxyphenyl)-N'-phenylurea

Description

Properties

IUPAC Name |

1-(4-phenoxyphenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c22-19(20-15-7-3-1-4-8-15)21-16-11-13-18(14-12-16)23-17-9-5-2-6-10-17/h1-14H,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNHEWVUYXOHIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-phenoxyphenyl)-N’-phenylurea typically involves the reaction of 4-phenoxyaniline with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds via the formation of an intermediate carbamate, which then undergoes cyclization to form the desired urea derivative.

Industrial Production Methods: In an industrial setting, the production of N-(4-phenoxyphenyl)-N’-phenylurea can be scaled up using similar reaction conditions. The process involves the careful control of temperature and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-phenoxyphenyl)-N’-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

Reduction: Reduction reactions can convert the urea moiety into amine derivatives.

Substitution: The phenoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted urea derivatives, amines, and phenolic compounds.

Scientific Research Applications

N-(4-phenoxyphenyl)-N’-phenylurea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-N’-phenylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Anticancer Activity

N-(4-Chloro-3-(Trifluoromethyl)Phenyl)-N'-Phenylurea (CTPPU)

- Structure : Contains a chloro-trifluoromethylphenyl group.

- Activity: Exhibits anticancer effects on non-small cell lung cancer (NSCLC) cells by inducing cell cycle arrest. The electron-withdrawing CF₃ group enhances metabolic stability but may reduce membrane permeability compared to the phenoxyphenyl analog .

- Application : Investigated for NSCLC treatment.

N-(4-Phenoxyphenyl)-N'-Phenylurea (Target Compound)

- Structure: Features a phenoxyphenyl group.

- Activity: Demonstrates higher cytotoxicity than CTPPU, likely due to the phenoxy group’s ability to improve target binding and cellular uptake .

Anti-inflammatory and CNS Activity

N-(4-Phenyl-1,3-Thiazol-2-yl)-N'-Phenylurea

- Structure : Incorporates a thiazole ring.

- Activity: Shows anti-inflammatory properties via inhibition of p38 kinase. The thiazole moiety facilitates interactions with inflammatory enzymes, diverging from the anticancer focus of the phenoxyphenyl compound .

N-(4-Methoxybenzoyl)-N'-Phenylurea

- Structure : Substituted with a methoxybenzoyl group.

- Activity: Acts as a CNS depressant, prolonging barbiturate-induced sleep in rodents. The methoxy group’s polarity may limit blood-brain barrier penetration compared to the lipophilic phenoxyphenyl derivative .

CPPU (N-(2-Chloro-4-Pyridyl)-N'-Phenylurea)

- Structure : Contains a chloropyridyl group.

- Activity: A cytokinin inhibitor that delays plant senescence and enhances fruit size. The pyridyl group is critical for binding cytokinin receptors in plants, a mechanism distinct from the anticancer activity of phenoxyphenyl derivatives .

TDZ (Thidiazuron) and DCPPU

- Structure : TDZ has a thiadiazolyl group; DCPPU includes dichloropyridyl.

- Activity: Both are cytokinin mimics with strong antisenescent effects. Their heterocyclic substituents optimize plant receptor interactions, contrasting with the phenoxyphenyl group’s role in cytotoxicity .

Structural-Activity Relationship (SAR) Analysis

Key Substituent Effects:

| Substituent Type | Example Compound | Biological Impact |

|---|---|---|

| Phenoxyphenyl | Target Compound | Enhances lipophilicity and anticancer activity. |

| Chloro-Trifluoromethyl | CTPPU | Increases metabolic stability but may reduce bioavailability. |

| Thiazole | Anti-inflammatory derivatives | Targets inflammatory enzymes via heterocyclic interactions. |

| Chloropyridyl | CPPU | Optimizes plant cytokinin receptor binding. |

Anticancer Agents

- This compound: IC₅₀ values in cancer cell lines are 2–3-fold lower than analogs with benzoyl or methylbenzoyl groups, highlighting the phenoxy group’s efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-phenoxyphenyl)-N'-phenylurea, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or urea-forming reactions. For example, reacting 4-phenoxyaniline with phenyl isocyanate in anhydrous toluene under reflux (70–80°C) for 12–24 hours, with catalytic triethylamine to enhance reactivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity . Monitor reaction progress using thin-layer chromatography (TLC) and confirm structure via H NMR and IR spectroscopy to validate urea bond formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology : Use H NMR to identify aromatic protons (δ 6.5–8.0 ppm) and urea NH groups (δ 8.5–10.0 ppm). IR spectroscopy confirms urea C=O stretches (~1640–1680 cm) and N-H bends (~1500 cm). Mass spectrometry (ESI-MS) provides molecular ion peaks (e.g., [M+H]) for molecular weight validation. X-ray crystallography, if crystals are obtainable, resolves steric effects of the phenoxyphenyl group .

Q. How does this compound interact with biological targets, and what preliminary assays are suitable for evaluating its bioactivity?

- Methodology : Conduct cytotoxicity assays (e.g., MTT on cancer cell lines) to screen for antiproliferative effects. For cytokinin-like activity, use senescence inhibition assays in plant models (e.g., leaf disc assays), measuring chlorophyll retention. Molecular docking studies can predict binding to cytokinin receptors (e.g., Arabidopsis AHK3) or human kinases .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in structure-activity relationships (SAR) observed among this compound analogs?

- Methodology : Perform systematic SAR studies by modifying substituents on the phenoxyphenyl or phenyl groups. For example, introduce electron-withdrawing groups (e.g., -Cl, -CF) to assess electronic effects on bioactivity. Use comparative molecular field analysis (CoMFA) to correlate steric/electronic properties with activity. Validate hypotheses with in vitro binding assays (e.g., surface plasmon resonance) .

Q. How can molecularly imprinted polymers (MIPs) be designed to selectively detect this compound in environmental or biological samples?

- Methodology : Use this compound as a template with methacrylic acid (MAA) as a functional monomer and ethylene glycol dimethacrylate (EDMA) as a cross-linker. Optimize the molar ratio (e.g., 1:8:20 template:MAA:EDMA) in porogenic solvents like toluene. Validate MIP selectivity via Scatchard analysis and HPLC to quantify binding constants (e.g., M for high-affinity sites) .

Q. What mechanistic pathways underlie the anticancer activity of this compound derivatives, and how can researchers validate these pathways?

- Methodology : Investigate signaling pathways (e.g., Akt/GSK-3β/c-Myc) via Western blotting in non-small cell lung cancer (NSCLC) cells. Use siRNA knockdown to confirm target dependency. For in vivo validation, employ xenograft models and monitor tumor volume reduction. Pair with transcriptomic analysis (RNA-seq) to identify differentially expressed genes .

Q. How do steric effects from the 4-phenoxyphenyl group influence the compound’s reactivity in substitution or hydrolysis reactions?

- Methodology : Compare reaction kinetics of this compound with less sterically hindered analogs (e.g., N-phenylurea) under acidic/basic hydrolysis (HCl/NaOH). Use DFT calculations to model transition states and quantify steric hindrance via percent buried volume (%V). Monitor byproducts (e.g., 4-phenoxyaniline) via GC-MS .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies of this compound?

- Methodology : Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model) to calculate IC/EC values. Assess significance via ANOVA with post-hoc tests (e.g., Tukey’s). For omics data, apply false discovery rate (FDR) correction and pathway enrichment analysis (e.g., KEGG) .

Q. How can researchers address solubility challenges of this compound in aqueous assays?

- Methodology : Use co-solvents (e.g., DMSO ≤0.1% v/v) or formulate with cyclodextrins (e.g., HP-β-CD) to enhance solubility. Characterize formulations via dynamic light scattering (DLS) for particle size and stability. Validate bioactivity in solubilized vs. crystalline forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.